molecular formula C22H25NO3S B11378177 2-butoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

2-butoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

Cat. No.: B11378177
M. Wt: 383.5 g/mol
InChI Key: GCKXNACRQZHRLT-UHFFFAOYSA-N
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Description

2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with butoxy, furan, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under mild conditions using reagents like m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using hydrogenation or hydride donors to modify the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide core and the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halide precursors, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the thiophene ring could produce tetrahydrothiophene derivatives.

Scientific Research Applications

2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Signal Transduction Pathways: It could modulate signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE: Similar structure but with a different substitution pattern on the benzamide core.

    2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE: Similar structure but with variations in the heterocyclic rings.

Uniqueness

The unique combination of butoxy, furan, and thiophene groups in 2-BUTOXY-N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H25NO3S

Molecular Weight

383.5 g/mol

IUPAC Name

2-butoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

InChI

InChI=1S/C22H25NO3S/c1-3-4-12-26-20-10-6-5-9-19(20)22(24)23(15-18-8-7-13-25-18)16-21-17(2)11-14-27-21/h5-11,13-14H,3-4,12,15-16H2,1-2H3

InChI Key

GCKXNACRQZHRLT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)N(CC2=CC=CO2)CC3=C(C=CS3)C

Origin of Product

United States

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